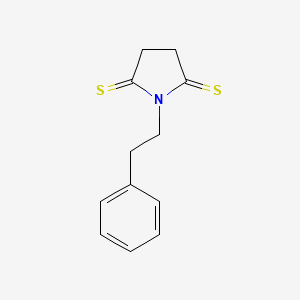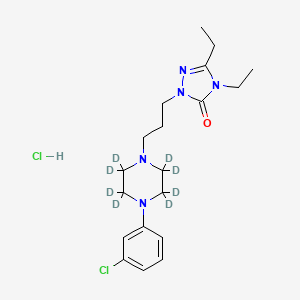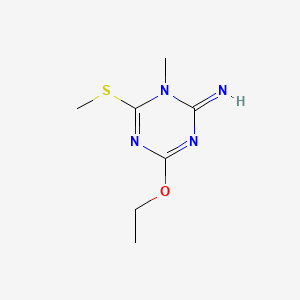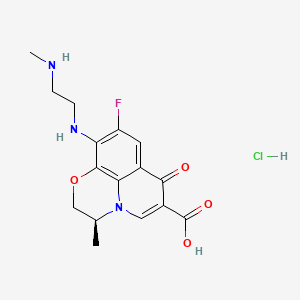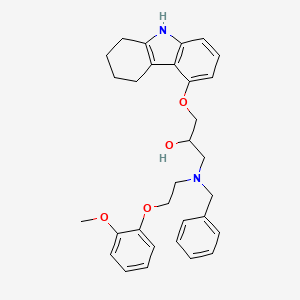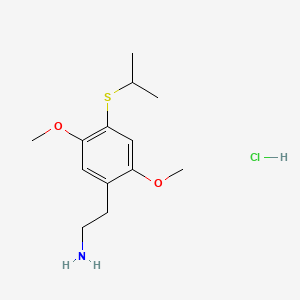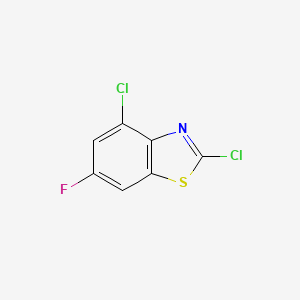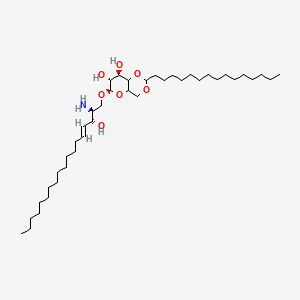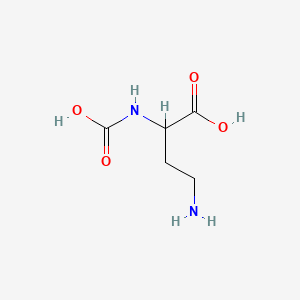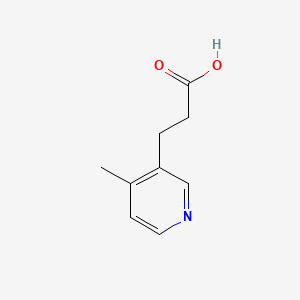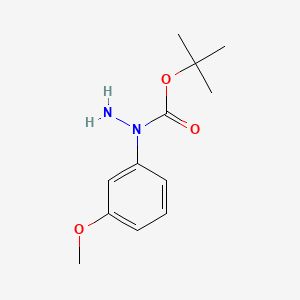
AC-Arg-NH2 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
AC-Arg-NH2 2hcl, also known as L-Argininamide dihydrochloride, is a derivative of the amino acid arginine . It has been reported to be used in the preparation of propolis purification materials and an active hexapeptide containing six amino acids
Mode of Action
Arg-rich ultra-short cationic antimicrobial lipopeptides (uscls), based on the arg-x-trp-arg-nh2 peptide moiety, have been shown to exhibit excellent antimicrobial activity against clinically pathogenic microorganisms . They interact with bacterial membranes
Biochemical Analysis
Cellular Effects
It is known that arginine, the parent compound of AC-Arg-NH2 2hcl, plays a crucial role in cellular functions such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that arginine and its derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that arginine, the parent compound of this compound, is involved in several metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-Arg-NH2 2HCl typically involves the reaction of L-arginine with ammonia under specific conditions to form L-argininamide, which is then converted to its dihydrochloride salt. The reaction conditions often include maintaining an inert atmosphere and low temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to achieve consistent product quality. The compound is usually stored under -20°C in an inert atmosphere to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
AC-Arg-NH2 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amide group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ceric ammonium nitrate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the products .
Major Products Formed
The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which are used in further scientific research and industrial applications .
Scientific Research Applications
AC-Arg-NH2 2HCl has a wide range of scientific research applications, including:
Biology: Investigated for its role in various biological processes, including protein synthesis and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
L-arginine: A precursor to AC-Arg-NH2 2HCl, used in various metabolic processes.
L-ornithine: Another amino acid derivative with similar properties and applications.
L-citrulline: An amino acid involved in the urea cycle, with comparable biological functions.
Uniqueness
This compound is unique due to its specific structure and properties, which make it particularly useful in the study of ligand binding to DNA aptamers and the development of fluorescent aptasensors. Its ability to interact with bacterial membranes and exhibit antimicrobial activity further distinguishes it from other similar compounds .
Properties
IUPAC Name |
(2S)-2-acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5O2.ClH/c1-5(14)13-6(7(9)15)3-2-4-12-8(10)11;/h6H,2-4H2,1H3,(H2,9,15)(H,13,14)(H4,10,11,12);1H/t6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRKLBQSEPVNMY-RGMNGODLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
